molecular formula C15H19F3N2O2 B13955166 Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B13955166
M. Wt: 316.32 g/mol
InChI Key: WQEDNVFNKWHCTK-UHFFFAOYSA-N
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Description

Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a benzyl group and a trifluoromethylated amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides in the presence of a base.

    Trifluoromethylation: The trifluoromethylated amino group is introduced using reagents such as trifluoromethylamine or trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or piperidine derivatives.

Scientific Research Applications

Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzylpiperidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    Trifluoromethylated Amines: Share the trifluoromethyl group but differ in the rest of the molecular structure.

    Piperidine Derivatives: Various piperidine derivatives with different substituents exhibit diverse activities.

Uniqueness

Benzyl 2-(((trifluoromethyl)amino)methyl)piperidine-1-carboxylate is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl 2-[(trifluoromethylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)19-10-13-8-4-5-9-20(13)14(21)22-11-12-6-2-1-3-7-12/h1-3,6-7,13,19H,4-5,8-11H2

InChI Key

WQEDNVFNKWHCTK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CNC(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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